molecular formula C6H4F3N B13661349 2-(Difluoromethyl)-4-fluoropyridine

2-(Difluoromethyl)-4-fluoropyridine

Cat. No.: B13661349
M. Wt: 147.10 g/mol
InChI Key: SIHGVVPRDYKSRL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridines as Fundamental Scaffolds in Advanced Organic Synthesis

Fluorinated pyridines are a privileged class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The introduction of fluorine into a pyridine (B92270) ring can profoundly alter the molecule's physical, chemical, and biological properties. nih.govnumberanalytics.com Fluorine's high electronegativity and relatively small size can enhance metabolic stability, increase lipophilicity (which affects how a molecule crosses biological membranes), and improve bioavailability. numberanalytics.com These modifications are critical in drug discovery, where they can lead to compounds with improved efficacy and pharmacokinetic profiles.

From a synthetic standpoint, fluorinated pyridines are versatile building blocks. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of other functional groups. acs.orgorgsyn.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by fluorine. acs.org This reactivity makes fluoropyridines valuable intermediates for the late-stage functionalization of complex molecules, a key strategy in medicinal chemistry. acs.orgorgsyn.org The development of efficient methods for the direct C-H fluorination of pyridines has further expanded their accessibility and utility in synthetic chemistry. researchgate.netorgsyn.org

The Difluoromethyl Moiety: Electronic and Steric Influence in Molecular Design

The difluoromethyl group (–CF₂H) holds a unique position among fluorinated substituents. It is strongly electron-withdrawing, yet less so than the more common trifluoromethyl (–CF₃) group. rsc.org This intermediate electronic nature allows for a more nuanced modulation of a molecule's properties. acs.org The difluoromethyl radical (•CF₂H) is considered nucleophilic, in contrast to the electrophilic trifluoromethyl radical (•CF₃). nih.gov

A key feature of the –CF₂H group is its ability to act as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. nih.gov This is due to the acidic nature of its hydrogen atom, which can participate in hydrogen bonding with biological targets like enzymes. This capacity for hydrogen bonding, combined with its electronic properties, has led to the successful incorporation of the difluoromethyl group into numerous marketed pharmaceuticals and agrochemicals. acs.orgnih.gov In terms of steric demand, the introduction of fluorine atoms increases the size of the methyl group, with the trifluoromethyl group having a steric profile similar to an ethyl group. researchgate.net The difluoromethyl group's size and shape thus play a crucial role in how a molecule fits into a biological receptor.

Strategic Importance of 2-(Difluoromethyl)-4-fluoropyridine in Chemical Space Exploration

This compound is a strategically important building block for exploring new areas of chemical space. It combines the features of a reactive fluoropyridine with the unique bioisosteric and electronic properties of the difluoromethyl group. This dual functionality provides chemists with a powerful tool for creating diverse molecular libraries.

Overview of Research Trajectories on this compound

Research involving this compound and related structures is primarily focused on its application as a key intermediate in the synthesis of high-value chemicals. The development of practical and efficient methods for the direct C-H difluoromethylation of pyridines is an active area of investigation, aiming to make compounds like this more accessible. nih.gov

Current research trajectories leverage this compound as a scaffold to build more complex molecules for biological screening. acs.org Scientists in medicinal and agricultural chemistry utilize such building blocks to systematically modify existing drugs or pesticides or to create entirely new classes of compounds. acs.orgresearchoutreach.org The goal is to exploit the unique combination of the 4-fluoro and 2-difluoromethyl substituents to achieve optimal biological activity and desirable physicochemical properties. The compound serves as a valuable asset in late-stage functionalization campaigns, where rapid diversification of a lead structure is essential for discovery programs. orgsyn.org

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol
InChI Key HQURWUNRSQARIS-UHFFFAOYSA-N
SMILES String FC(C1=CC=NC(F)=C1)F
Physical Form Solid
Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4F3N

Molecular Weight

147.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4F3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H

InChI Key

SIHGVVPRDYKSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl 4 Fluoropyridine and Its Precursors

Strategies for the Construction of the 4-Fluoropyridine (B1266222) Core

The foundational step in the synthesis of 2-(difluoromethyl)-4-fluoropyridine is the creation of the 4-fluoropyridine scaffold. This can be achieved through two primary strategies: building the pyridine (B92270) ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyridine ring system.

De Novo Pyridine Ring Synthesis Approaches

A notable approach in pyridine synthesis is the Bohlmann-Rahtz reaction, which allows for the formation of substituted pyridines from enamines and ethynyl (B1212043) ketones. illinois.edu In principle, a difluoromethylated ethynyl ketone could be employed; however, the regiochemical outcome and the introduction of the 4-fluoro substituent would need to be carefully controlled.

Regioselective Functionalization of Pre-existing Fluoropyridine Scaffolds

A more practical and widely adopted approach involves the synthesis of 4-fluoropyridine itself, followed by the introduction of the desired substituent at the 2-position. The classic and most reliable method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction. nii.ac.jp This reaction involves the diazotization of 4-aminopyridine (B3432731) in the presence of tetrafluoroboric acid (HBF₄) or its salts, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

The operational details of this synthesis require careful control to manage the instability of 4-fluoropyridine in aqueous media, where it is prone to polymerization and hydrolysis to form N-(4'-pyridyl)-4-pyridone. nii.ac.jp The use of anhydrous conditions and careful workup procedures are crucial for obtaining the desired product in good yield.

Once 4-fluoropyridine is obtained, the next critical step is the regioselective functionalization at the C-2 position. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and deprotonation (metalation). Directed ortho-metalation is a powerful strategy for achieving C-2 functionalization. The use of strong lithium bases, such as n-butyllithium (n-BuLi), often in the presence of a directing group or under specific temperature conditions, can achieve regioselective deprotonation at the C-2 position of the pyridine ring. researchgate.netrsc.orgnih.gov The resulting 2-lithio-4-fluoropyridine is a potent nucleophile that can react with a variety of electrophiles to install a precursor for the difluoromethyl group.

For instance, quenching the lithiated species with an appropriate electrophile can introduce a handle for subsequent difluoromethylation. This two-step sequence—synthesis of the 4-fluoropyridine core followed by regioselective functionalization—offers a more controlled and versatile route to 2-substituted-4-fluoropyridines.

Approaches for the Introduction of the 2-Difluoromethyl Group

With the 4-fluoropyridine scaffold in hand, the introduction of the difluoromethyl group at the C-2 position is the final key transformation. This can be accomplished through several distinct chemical strategies.

Difluoromethylation Reactions on Pyridine Derivatives

Direct C-H difluoromethylation of pyridine derivatives has emerged as a powerful tool in synthetic chemistry. These reactions can be broadly categorized based on the nature of the difluoromethylating agent and the reaction mechanism.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors and can react with nucleophiles, including the nitrogen atom of pyridine or a carbanion on the pyridine ring. rsc.orgthieme-connect.de Common precursors for difluorocarbene include trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻). rsc.org

The reaction of difluorocarbene with a pyridine derivative can proceed through different pathways. In the context of C-2 difluoromethylation of 4-fluoropyridine, a plausible mechanism involves the initial deprotonation of the C-2 position to form a pyridyl anion. This anion can then act as a nucleophile and attack the electrophilic difluorocarbene. Subsequent protonation would yield the desired this compound.

Alternatively, difluorocarbene can react directly with the pyridine nitrogen to form a pyridinium (B92312) ylide. Under certain conditions, this ylide can rearrange or be trapped to introduce the difluoromethyl group onto the ring, although this typically leads to N-difluoromethylation. nih.gov For C-difluoromethylation, the generation of a carbanion at the target position is generally the more direct route.

Recent studies have shown that the choice of difluorocarbene precursor and reaction conditions is critical for achieving the desired outcome and avoiding side reactions. acs.org For instance, some palladium-catalyzed difluoromethylations of arylboronic acids with bromodifluoroacetate have been proposed to proceed through a difluorocarbene pathway. acs.org

Electrophilic Difluoromethylation: This strategy involves the use of a reagent that delivers an electrophilic "CF₂H⁺" equivalent. While true "CF₂H⁺" is highly unstable, reagents have been developed that react in a manner consistent with electrophilic attack. These reagents are particularly useful for the functionalization of electron-rich aromatic and heteroaromatic systems. However, the pyridine ring is electron-deficient, making direct electrophilic C-H functionalization challenging. The presence of the 4-fluoro substituent further deactivates the ring. Therefore, direct electrophilic difluoromethylation of 4-fluoropyridine is generally not a favored approach.

Nucleophilic Difluoromethylation: This approach utilizes a reagent that acts as a source of a nucleophilic "CF₂H⁻" synthon. This is a more promising strategy for the difluoromethylation of electron-deficient pyridines, especially those bearing a leaving group at the target position. For example, a 2-halo-4-fluoropyridine could undergo nucleophilic aromatic substitution (SₙAr) with a suitable difluoromethyl nucleophile.

A powerful method for introducing the difluoromethyl group is through the copper-promoted cross-coupling of a halopyridine with a difluoromethylating agent. acs.org For instance, a 2-iodo- or 2-bromo-4-fluoropyridine (B1291336) could be coupled with a reagent like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a copper catalyst. This approach leverages the well-established utility of cross-coupling reactions for the formation of carbon-carbon bonds on heteroaromatic rings.

The table below summarizes some of the key synthetic reactions discussed:

Reaction Description Key Reagents Relevant Substrates Reference
Balz-Schiemann ReactionSynthesis of aryl fluorides from diazonium salts.4-Aminopyridine, HBF₄, NaNO₂4-Aminopyridine nii.ac.jp
Directed ortho-MetalationRegioselective deprotonation at the position ortho to a directing group.4-Fluoropyridine, n-BuLi4-Fluoropyridine researchgate.net
Difluorocarbene ReactionIntroduction of a CF₂ group using a difluorocarbene precursor.Ph₃P⁺CF₂CO₂⁻, TFDAPyridine derivatives rsc.org
Copper-Catalyzed DifluoromethylationCross-coupling of a halopyridine with a difluoromethyl source.2-Halopyridine, TMSCF₂H, Cu catalystHalopyridines acs.org

Transformation and Derivatization of Existing Fluorine-Containing Substituents

The synthesis of this compound can be achieved through the transformation and derivatization of existing fluorine-containing substituents on the pyridine ring. This approach leverages precursors that already incorporate fluorine atoms, which are then chemically modified to introduce the desired difluoromethyl group or the 4-fluoro substituent.

One common strategy involves the fluorination of a pre-existing functional group. For instance, a precursor molecule containing a methyl or chloromethyl group at the 2-position can be subjected to fluorination to install the difluoromethyl moiety. Similarly, a hydroxyl or chloro group at the 4-position can be converted to a fluoro group through nucleophilic substitution reactions.

Another approach involves the modification of a trifluoromethyl group. While not a direct conversion to a difluoromethyl group, methods for the selective C-H fluorination of pyridines using silver(II) fluoride (B91410) have been developed. nih.gov These reactions show high selectivity for the position adjacent to the nitrogen atom. nih.gov

Multi-Component and Cascade Reaction Sequences Towards this compound

Multi-component reactions (MCRs) and cascade reaction sequences offer efficient pathways for the synthesis of complex molecules like this compound from simple starting materials in a single pot. thieme-connect.deresearchgate.net These strategies are characterized by high atom economy and procedural simplicity. researchgate.net

A scalable, five-step, two-pot procedure has been developed for the synthesis of 4-(difluoromethyl)pyridin-2-amine, a closely related structure. unimi.itresearchgate.netunifr.ch This process starts from 2,2-difluoroacetic anhydride (B1165640) and proceeds through several intermediates without the need for purification of each one, exemplifying a "telescope process". unimi.it Key steps in this sequence include a cyclization to form the pyridine ring and a subsequent reduction. unimi.it

While specific multi-component reactions leading directly to this compound are not extensively detailed in the provided results, the principles of MCRs are applicable. For instance, a one-pot, four-component reaction has been used to synthesize monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de This demonstrates the potential for developing similar strategies for the target compound by carefully selecting the appropriate starting materials containing the difluoromethyl and fluoro- functionalities.

Cascade reactions, where a series of intramolecular transformations occur sequentially, can also be envisioned. For example, a dearomatization-hydrogenation process has been utilized to create all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This highlights the possibility of designing a cascade sequence that first constructs a dihydropyridine (B1217469) intermediate which is then aromatized and functionalized to yield the final product.

The development of such multi-component and cascade reactions for this compound would represent a significant advancement in its synthesis, offering a more streamlined and efficient alternative to traditional multi-step linear syntheses.

Methodological Advancements in Reaction Optimization and Scalability for Academic Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and scalability of reactions to produce fluorinated pyridines, including derivatives like this compound.

A significant area of development is the site-selective introduction of fluorinated groups onto the pyridine ring. eurekalert.org A recently developed method allows for the precise installation of a difluoromethyl group at either the meta- or para-position of pyridines through a strategy of temporary dearomatization. eurekalert.org This approach utilizes inexpensive and commercially available reagents and is suitable for late-stage functionalization of complex molecules. eurekalert.org

Development of Catalytic Systems for Fluorination and Difluoromethylation

The development of effective catalytic systems is crucial for the selective and efficient introduction of fluorine and difluoromethyl groups into pyridine rings.

Fluorination:

Palladium-catalyzed fluorination of aryl triflates has emerged as a significant method. acs.org Catalyst systems based on ligands like AdBrettPhos have shown efficacy in transforming challenging electron-rich and heteroaryl substrates. acs.org Silver-catalyzed electrophilic fluorination of aryl stannanes also demonstrates a broad substrate scope. nih.gov More recently, a broadly applicable and safe method for the site-selective C-H fluorination of pyridines and diazines utilizes commercially available silver(II) fluoride. nih.govresearchgate.net This reaction proceeds at ambient temperature with high selectivity for the position adjacent to the nitrogen atom. nih.govresearchgate.net

Difluoromethylation:

Transition metal-free methods for difluoromethylation have been developed. One such method uses ethyl bromodifluoroacetate as the fluorine source for the N-difluoromethylation of pyridines. rsc.org Another approach involves the catalytic decarboxylative fluorination of α,α-difluoroarylacetic acids using Selectfluor under silver(I) catalysis to produce difluoromethylarenes. nih.govacs.org

The table below summarizes some of the catalytic systems used for fluorination and difluoromethylation of pyridine and related aromatic compounds.

Reaction TypeCatalyst/ReagentSubstrate TypeKey Features
C-H FluorinationAgF₂Pyridines, DiazinesSite-selective at the position adjacent to nitrogen; ambient temperature. nih.govresearchgate.net
FluorinationPd(OAc)₂ / N-fluoropyridinium tetrafluoroboratePhenylpyridine derivativesDirected electrophilic fluorination at the ortho position. nih.gov
Decarboxylative FluorinationAg(I) / Selectfluorα,α-difluoroarylacetic acidsAccess to difluoromethylarenes. nih.govacs.org
N-DifluoromethylationBrCF₂COOEtPyridines, 4-pyridonesTransition metal-free. rsc.org

Investigation of Solvent Effects and Reaction Environment

Solvent Compatibility and Safety:

A primary concern in fluorination reactions is the compatibility and safety of the solvent with the fluorinating agent. acsgcipr.org Many electrophilic fluorinating reagents, such as Selectfluor, can react exothermically and sometimes explosively with common solvents like DMF, pyridine, and DMSO. acsgcipr.org For reactions involving highly reactive F₂/N₂ mixtures, only a few solvents like acetonitrile (B52724) (MeCN), formic acid (HCO₂H), and sulfuric acid (H₂SO₄) are considered safe. acsgcipr.org The use of solvent-free reaction conditions has also been reported as a safer alternative. acsgcipr.org

Solvent Effects on Reactivity and Selectivity:

The solvent can significantly influence the course of a reaction. In the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor, acetonitrile was found to be the optimal solvent for the preparation of 3-fluoro-3,6-dihydropyridines. nih.gov The subsequent elimination of hydrogen fluoride to form the corresponding pyridines was observed upon storage in deuterochloroform. nih.gov

In some cases, the solvent can participate in the reaction. For example, in the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using potassium fluoride, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can lead to the formation of methylthio-substituted pyridine by-products due to solvent degradation. google.com

The reaction environment, including temperature and pressure, also has a profound impact. Lowering the reaction temperature during the synthesis of 2,6-difluoropyridine in DMSO resulted in reduced solvent degradation and fewer by-products. google.com In the regioselective difluoromethylation of pyridines, a low temperature during the radical difluoromethylation step was crucial for achieving high para-selectivity. nih.gov

The table below highlights the influence of different solvents on specific fluorination reactions.

ReactionFluorinating AgentSolventObservation
Electrophilic FluorinationSelectfluorAcetonitrileOptimal solvent for the formation of 3-fluoro-3,6-dihydropyridines. nih.gov
FluorinationSelectfluorDMF, Pyridine, DMSORapid and exothermic reaction. acsgcipr.org
Halogen ExchangeKFDMSOCan lead to solvent degradation and by-products at high temperatures. google.com
Electrophilic FluorinationF₂/N₂MeCN, HCO₂H, H₂SO₄Reported as compatible solvents. acsgcipr.org

Reaction Chemistry and Mechanistic Investigations of 2 Difluoromethyl 4 Fluoropyridine

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for electrophilic attack and alkylation. This reactivity is a cornerstone of pyridine chemistry, allowing for the modulation of the electronic properties of the ring and providing pathways to further functionalization.

One of the most common reactions involving the pyridine nitrogen is its oxidation to a pyridine N-oxide. acs.orgbhu.ac.in This transformation is typically achieved using oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. acs.orgbhu.ac.in The resulting N-oxide is a versatile intermediate. The oxygen atom can donate electron density back into the pyridine ring through resonance, which alters the regioselectivity of subsequent reactions. bhu.ac.inyoutube.com Specifically, it activates the C4 position towards both electrophilic and nucleophilic attack, providing a synthetic handle that is not as readily accessible in the parent pyridine. bhu.ac.innih.govscripps.edu The N-oxide functionality can be removed later through deoxygenation reactions. bhu.ac.in

Another key reaction at the nitrogen center is the formation of N-difluoromethylpyridinium salts. rsc.orgacs.org This can be achieved by reacting the pyridine with a suitable difluoromethylating agent, such as ethyl bromodifluoroacetate. rsc.org The reaction proceeds via N-alkylation, followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylpyridinium salt. rsc.org The formation of such pyridinium (B92312) salts drastically changes the reactivity of the molecule. It renders the pyridine ring highly electron-deficient and activates the C2 and C4 positions for nucleophilic attack. researchgate.netnih.gov These pyridinium salts are often key intermediates in various functionalization strategies. acs.org

Transformations at the 4-Fluoro Position

The fluorine atom at the C4 position of 2-(difluoromethyl)-4-fluoropyridine is a key site for molecular diversification. Its reactivity is largely governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing difluoromethyl group at the C2 position. This makes the C4 position susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor aromatic and heteroaromatic systems. For pyridines, SNAr reactions are strongly favored at the C2 (ortho) and C4 (para) positions. stackexchange.comechemi.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comechemi.com When a nucleophile attacks the C2 or C4 position, one of the resonance structures of the resulting intermediate places the negative charge directly on the nitrogen atom, providing significant stabilization. stackexchange.comechemi.com This is not possible when the attack occurs at the C3 (meta) position.

In the case of this compound, the C4-fluoro substituent is an excellent leaving group for SNAr reactions. The presence of the strongly electron-withdrawing difluoromethyl group at the C2 position further activates the ring towards nucleophilic attack, making the C4 position highly electrophilic. Consequently, a wide variety of nucleophiles can displace the fluoride (B91410) at the C4 position. While SNAr is possible at both C2 and C4, substitution on 2,4-dihalopyridines generally occurs preferentially at the 4-position. stackexchange.com This allows for the regioselective introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

Position of Attack Stability of Intermediate Rationale
C2 (ortho) High The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com
C4 (para) High The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.ca Aryl halides are common starting materials for these transformations, and the 4-fluoro position of this compound can serve as a handle for such reactions, although C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds and often require specific catalytic systems.

Catalysts based on palladium, nickel, and copper are widely used for cross-coupling reactions involving halopyridines. rsc.orgnih.gov These reactions allow for the introduction of a diverse array of functional groups at the C4 position. For instance, Suzuki coupling can be used to introduce aryl or vinyl groups, Sonogashira coupling for alkynyl groups, Buchwald-Hartwig amination for amino groups, and various other named reactions for different functionalities. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The development of these methods has significantly expanded the toolbox for modifying complex molecules like this compound, enabling the synthesis of a wide range of derivatives for applications in medicinal chemistry and materials science. nih.govthieme-connect.de

Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions Applicable to Halopyridines

Reaction Name Metal Catalyst (Typical) Bond Formed Coupling Partner
Suzuki Coupling Palladium (Pd) C-C Organoboron reagent
Stille Coupling Palladium (Pd) C-C Organotin reagent
Negishi Coupling Palladium (Pd) or Nickel (Ni) C-C Organozinc reagent
Sonogashira Coupling Palladium (Pd) / Copper (Cu) C-C (alkyne) Terminal alkyne
Buchwald-Hartwig Amination Palladium (Pd) C-N Amine

Reactivity and Derivatization of the 2-Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique functional moiety that has gained significant attention in medicinal chemistry. It is often considered a bioisostere of hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor. rsc.orgmdpi.com While generally stable, the CF2H group can undergo specific chemical transformations.

The difluoromethyl group is relatively robust and less prone to metabolism compared to a methyl or hydroxymethyl group. However, under certain conditions, it can be chemically modified. One of the most significant transformations is its hydrolysis to a formyl group (an aldehyde, -CHO). acs.orgnih.gov This reaction typically requires acidic or basic conditions and proceeds through a Reimer-Tiemann-type mechanism involving the loss of two fluoride ions. acs.orgnih.gov The lability of the C-F bonds can be influenced by the electronic nature of the heterocyclic ring to which it is attached. For example, the hydrolysis of α-difluoromethyl pyrroles is facilitated by the propensity of the pyrrole (B145914) ring to form azafulvenium-like intermediates. rsc.org While the difluoromethyl group is generally stable, its conversion to an aldehyde provides a valuable synthetic route to introduce a reactive carbonyl functional group.

Table 3: Chemical Transformation of the Difluoromethyl Group

Reaction Conditions Product Functional Group

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for its atom and step economy. uni-muenster.denih.gov The presence and position of substituents on the pyridine ring play a crucial role in directing where C-H activation occurs. The 2-difluoromethyl group, being strongly electron-withdrawing, has a significant electronic impact on the pyridine ring.

This electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution. However, it plays a key role in other types of C-H functionalization. For instance, in metal-catalyzed C-H activation reactions, the electronic properties of the difluoromethyl group can influence the regioselectivity. mdpi.com While direct C-H functionalization of pyridines often favors the C2 and C4 positions due to the ring's inherent electronics, strategies have been developed for meta (C3) functionalization, often by temporarily dearomatizing the pyridine ring to alter its reactivity profile. researchgate.netnih.govnih.govresearchgate.net The difluoromethyl group's ability to act as a hydrogen bond donor can also influence interactions with catalysts and reagents, potentially affecting the outcome of C-H functionalization reactions. mdpi.com Furthermore, the development of methods for the direct C-H difluoromethylation of heterocycles has become an important area of research, underscoring the value of this functional group in molecular design. nih.govnih.goveurekalert.org

Examination of Regioselectivity and Stereoselectivity in Derivatization Reactions

The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. In this compound, both the fluorine atom at the C4 position and the difluoromethyl group at the C2 position are electron-withdrawing. This electronic profile renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).

Generally, in 2,4-disubstituted pyridines with leaving groups at both positions, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position compared to the C2 position. For this compound, it is therefore anticipated that nucleophiles will predominantly displace the fluorine atom at the C4 position.

While there is a lack of specific studies on the stereoselectivity of derivatization reactions involving this compound, general principles of nucleophilic aromatic substitution suggest that if a chiral nucleophile is used, the stereochemical outcome will be dependent on the reaction mechanism and the nature of the transition state. In a standard SNAr reaction, which proceeds through a non-chiral intermediate, the stereochemistry of the product would be determined by the chirality of the incoming nucleophile.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The primary mechanism for the derivatization of this compound via nucleophilic substitution is expected to be the SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step involves the departure of the leaving group, in this case, the fluoride ion, to restore the aromaticity of the ring.

The difluoromethyl group at the C2 position, with its strong electron-withdrawing nature, plays a crucial role in activating the pyridine ring towards nucleophilic attack. It helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Experimental Approaches to Mechanistic Elucidation

To rigorously establish the reaction mechanism, several experimental techniques could be employed:

Kinetic Isotope Effects (KIE): By isotopically labeling the carbon atom at the C4 position (e.g., with ¹⁴C), one could measure the kinetic isotope effect. A significant primary KIE would suggest that the C-F bond cleavage is part of the rate-determining step. However, in a typical SNAr mechanism where the formation of the Meisenheimer complex is rate-limiting, a negligible KIE is expected.

Trapping Experiments: It might be possible to design experiments to trap the Meisenheimer intermediate. By using a strong electrophile in the reaction mixture, one could potentially intercept this key intermediate, providing direct evidence for its formation.

Computational Modeling of Reaction Pathways and Transition States

In the absence of extensive experimental data, computational chemistry offers a powerful tool to investigate the reaction mechanism. Density Functional Theory (DFT) calculations can be utilized to model the reaction pathway of the nucleophilic substitution on this compound.

These calculations can provide valuable insights into:

The geometries and energies of the reactants, transition states, and intermediates.

The activation energy barriers for nucleophilic attack at both the C2 and C4 positions, which would allow for a theoretical prediction of the regioselectivity.

The electronic structure of the Meisenheimer intermediate, confirming the stabilizing role of the difluoromethyl group.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl 4 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For fluorinated compounds like 2-(Difluoromethyl)-4-fluoropyridine, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are essential for a complete analysis. organicchemistrydata.orgjeolusa.com

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms through chemical shifts and coupling constants.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the single proton of the difluoromethyl group. The difluoromethyl proton (H-CF₂) signal would characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms (a phenomenon described by the n+1 rule for first-order coupling). icpms.cz The aromatic protons would display a more complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings over several bonds.

¹³C NMR: The ¹³C NMR spectrum, typically acquired with proton decoupling, would show six distinct signals corresponding to the six carbon atoms in the molecule. The presence of fluorine atoms significantly influences the ¹³C chemical shifts and introduces carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can be observed in a proton-coupled or fluorine-coupled ¹³C spectrum. The carbon of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to the one-bond coupling to the two fluorine atoms. jeolusa.comnih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. icpms.cz The spectrum of this compound would exhibit two primary signals: one for the fluorine atom at the C4 position and another for the two equivalent fluorine atoms of the difluoromethyl group at the C2 position. These signals would likely show coupling to each other (⁴JFF) and to nearby protons, providing crucial structural confirmation. Hexafluorobenzene is often used as an internal shift reference in ¹⁹F NMR. icpms.cz

Table 1: Predicted NMR Data for this compound Predicted values are based on typical ranges for fluorinated pyridines and difluoromethyl groups.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H NMR
H (aromatic)7.0 - 8.5Complex multipletJHH, JHF
H (-CHF₂)6.5 - 7.5Triplet²JHF ≈ 50-60
¹³C NMR
C (aromatic)110 - 165Doublet, Triplet, etc. (due to JCF)¹JCF ≈ 230-280, nJCF ≈ 5-30
C (-CHF₂)115 - 125Triplet¹JCF ≈ 230-250
¹⁹F NMR
F (at C4)-110 to -130MultipletJFH, JFF
F (-CHF₂)-90 to -120Doublet of triplets²JFH ≈ 50-60, ⁴JFF

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. science.govyoutube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would reveal the connectivity between the adjacent protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JHC and ³JHC). sdsu.edu HMBC is crucial for identifying non-protonated (quaternary) carbons and for piecing together the molecular skeleton. For instance, it would show a correlation between the proton of the -CHF₂ group and the C2 carbon of the pyridine ring, confirming the substituent's location. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of whether they are connected through bonds. It is valuable for determining the molecule's preferred conformation and the spatial arrangement of substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net These two techniques are often complementary, as some vibrations may be strong in Raman and weak in IR, and vice versa. youtube.com

FT-IR Spectroscopy: Provides information on molecular vibrations that induce a change in the dipole moment. The spectrum of this compound would be characterized by strong absorption bands corresponding to C-F bonds.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. Aromatic ring vibrations are often strong in Raman spectra.

Key expected vibrations for this compound include C-H stretching and bending, pyridine ring C=C and C=N stretching, and C-F stretching from both the aromatic fluorine and the difluoromethyl group. nih.govresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for related fluorinated pyridine structures.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1650FT-IR, Raman
C-F Stretch (Aromatic)1200 - 1280FT-IR (Strong)
C-F Stretch (-CHF₂)1050 - 1150FT-IR (Strong)
C-H Bending700 - 900FT-IR, Raman

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov For this compound (C₆H₄F₃N), the exact mass can be calculated and compared to the experimental value to confirm its identity. sigmaaldrich.com Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₄F₃N)

SpeciesPredicted m/z (Monoisotopic)Interpretation
[M]⁺147.0300Molecular Ion
[M-H]⁺146.0221Loss of a hydrogen atom
[M-F]⁺128.0331Loss of a fluorine atom
[M-CHF₂]⁺96.0242Loss of the difluoromethyl radical

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and details about the intermolecular interactions that dictate the crystal packing in the solid state. While a specific crystal structure for this compound is not publicly available, studies on related fluorinated pyridines show that the degree and position of fluorine substitution significantly influence the crystal packing, leading to arrangements like herringbone or parallel stacking. acs.orgfigshare.com Such an analysis would definitively confirm the molecular geometry and reveal non-covalent interactions, such as C–F···H–C contacts. acs.org

Hyphenated Techniques and Advanced Analytical Methodologies for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures, such as reaction products or biological samples. numberanalytics.comchemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It separates the components of a mixture in the gas phase before detecting and identifying them by their mass spectra. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase, making it applicable to a broader range of molecules. It is widely used for impurity profiling and pharmacokinetic analysis. numberanalytics.comchromatographyonline.com The use of high-resolution mass spectrometry (LC-HRMS) further enhances the ability to identify unknown components in a mixture. nih.gov

Liquid Chromatography-NMR (LC-NMR): This powerful, albeit less common, technique involves the online coupling of HPLC with an NMR spectrometer. It allows for the separation and subsequent full structural elucidation of components within a mixture without the need for prior isolation, which is particularly useful for analyzing unstable compounds or complex natural product extracts. saspublishers.comresearchgate.net

These advanced methodologies are critical for quality control, reaction monitoring, and metabolomic studies involving this compound and its derivatives.

Computational Chemistry and Theoretical Studies of 2 Difluoromethyl 4 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is no published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, performed specifically on 2-(Difluoromethyl)-4-fluoropyridine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

No studies utilizing Density Functional Theory to determine the optimized molecular geometry, electronic properties (such as dipole moment or charge distribution), or reactivity descriptors for this compound have been found.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Specific ab initio calculations to predict the energetic landscape or spectroscopic features (e.g., vibrational frequencies, electronic transitions) of this compound are not documented in the literature.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map for this compound, which would provide insights into its reactivity and intermolecular interaction sites, has not been reported.

Theoretical Insights into Weak Non-Covalent Interactions Involving the Difluoromethyl and Fluorine Atoms

A theoretical examination of the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, or other van der Waals forces involving the difluoromethyl group and the fluorine atom on the pyridine (B92270) ring of this molecule, has not been published. These interactions are crucial for understanding its solid-state packing and binding behavior.

Prediction of Spectroscopic Parameters Through Computational Methods

No computational studies predicting the spectroscopic parameters (e.g., ¹H, ¹³C, ¹⁹F NMR chemical shifts, IR and Raman vibrational frequencies) for this compound could be located. Such theoretical data is invaluable for complementing and aiding the interpretation of experimental spectroscopic results.

Applications As a Building Block in Complex Chemical Architectures

Role of 2-(Difluoromethyl)-4-fluoropyridine in the Construction of Functionalized Heterocyclic Systems

The pyridine (B92270) core of this compound serves as a robust foundation for the synthesis of a wide array of functionalized heterocyclic systems. The fluorine atom at the 4-position is a key reactive handle, susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including amines, alcohols, thiols, and carbon-based nucleophiles, leading to the formation of more complex heterocyclic structures.

For instance, the reaction of this compound with N-nucleophiles can yield a range of 4-substituted aminopyridines. These products can then undergo further transformations, such as intramolecular cyclizations, to construct fused heterocyclic systems like pyrido[4,3-b]indoles or other related scaffolds of medicinal interest. The difluoromethyl group at the 2-position often remains intact throughout these synthetic sequences, providing a stable fluorinated motif in the final product.

Strategies for Chemical Diversification and Combinatorial Library Synthesis Utilizing the Scaffold

The reactivity of the C4-fluorine atom makes this compound an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries. By employing parallel synthesis techniques, a single starting material can be reacted with a large panel of nucleophiles to rapidly generate a library of analogs with varied substituents at the 4-position.

This strategy allows for the systematic exploration of the chemical space around the 2-(difluoromethyl)pyridine (B40438) core. The resulting libraries of compounds can then be screened for biological activity, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The robust nature of the nucleophilic aromatic substitution reaction at the 4-position ensures high reaction fidelity and simplifies the purification of the resulting library members.

Development of Novel Organofluorine Reagents and Ligands Derived from this compound

Beyond its direct use as a building block, this compound can be transformed into novel organofluorine reagents and ligands with unique properties. For example, derivatization at the 4-position can introduce coordinating groups, such as phosphines or amines, to create new ligands for transition metal catalysis. The presence of the difluoromethyl group can influence the electronic properties of the resulting ligand, potentially leading to catalysts with enhanced reactivity or selectivity.

Furthermore, the pyridine nitrogen and the difluoromethyl group can act in concert to chelate metal centers, offering another avenue for the design of bespoke ligands and catalysts. These tailored organofluorine compounds are valuable tools for developing new synthetic methodologies.

Scaffold Design for Broad Chemical Space Exploration

The concept of "scaffold hopping," where one core molecular structure is replaced by another with similar spatial arrangement of functional groups, is a powerful strategy in drug design. This compound provides a valuable starting point for such explorations. By modifying the pyridine ring and the substituents, chemists can access a wide range of chemical space while retaining the key pharmacophoric features of the original scaffold.

The ability to selectively functionalize the pyridine ring at multiple positions, in addition to the C4-position, further expands the accessible chemical diversity. This allows for the creation of three-dimensional structures that can probe different regions of biological target binding sites, increasing the probability of discovering novel and potent bioactive molecules.

Integration into Organometallic Complexes and Coordination Chemistry as a Ligand

The pyridine nitrogen atom in this compound possesses a lone pair of electrons capable of coordinating to metal centers, making it a suitable ligand for the formation of organometallic complexes. The electronic properties of the pyridine ring, influenced by both the fluorine atom and the difluoromethyl group, can modulate the strength of the metal-ligand bond and, consequently, the reactivity of the resulting complex.

Q & A

Q. What are the key physicochemical properties of 2-(difluoromethyl)-4-fluoropyridine that influence its reactivity in synthetic applications?

The compound’s reactivity is shaped by fluorine’s strong electronegativity and inductive effects, which reduce electron density on the pyridine ring, enhancing resistance to nucleophilic attack. The difluoromethyl group introduces steric hindrance and stabilizes adjacent charges via hyperconjugation. Key properties include:

  • LogP : ~2.1 (indicating moderate lipophilicity, critical for bioavailability) .
  • Polarizability : Reduced due to fluorine’s electron-withdrawing nature, affecting π-π stacking in drug-target interactions .
  • Acid/Base Behavior : The pyridine nitrogen’s basicity is diminished (pKa ~1.5–2.0), reducing protonation under physiological conditions .

Q. What are the common synthetic routes for preparing this compound, and what are their critical reaction parameters?

Synthesis typically involves halogen-exchange reactions or nucleophilic fluorination. A validated route includes:

  • Step 1 : Bromination of 4-fluoropyridine at the 2-position using NBS (N-bromosuccinimide) under UV light (yield: 65–70%) .
  • Step 2 : Difluoromethylation via Gilmann reaction with CuF₂ in DMF at 80°C (yield: 50–60%) . Critical parameters include anhydrous conditions, catalyst purity (e.g., CuF₂ >98%), and strict temperature control to avoid side reactions like hydrodefluorination .

Advanced Research Questions

Q. How can researchers mitigate hydrodefluorination side reactions when using this compound in catalytic hydrogenation processes?

Hydrodefluorination is a major challenge due to the lability of C–F bonds under reductive conditions. Mitigation strategies include:

  • Catalyst Selection : Use of Pd/C with controlled particle size (nanoparticles <5 nm reduce defluorination by limiting over-reduction) .
  • Additives : Introduction of Lewis acids (e.g., ZnCl₂) stabilizes intermediates, reducing defluorination by 30–40% .
  • Reaction Monitoring : In situ NMR or GC-MS to track F⁻ release and adjust H₂ pressure dynamically .

Q. What strategies are effective for analyzing stereoelectronic effects of fluorine substituents in this compound during drug-protein docking studies?

Computational and experimental approaches include:

  • Conformational Analysis : Use of NOESY NMR to assess fluorine’s impact on ring puckering and substituent orientation .
  • Docking Simulations : Incorporation of fluorine’s van der Waals radii (1.47 Å) and partial charges (Mulliken charges: −0.25 e for difluoromethyl) into force fields (e.g., CHARMM) .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve fluorine-mediated H-bonding or hydrophobic interactions .

Q. How does the introduction of a difluoromethyl group at the 2-position influence the metabolic stability of 4-fluoropyridine derivatives in pharmacokinetic studies?

The difluoromethyl group enhances metabolic stability by:

  • Blocking Oxidation : Cytochrome P450 enzymes struggle to oxidize C–F bonds, reducing first-pass metabolism (t₁/₂ increases by 2–3× vs. non-fluorinated analogs) .
  • Enhancing Lipophilicity : Improved membrane permeability (logD7.4 ~1.8) increases bioavailability in rodent models (AUC0–24h: 450 ng·h/mL vs. 220 ng·h/mL for non-fluorinated analogs) .

Q. What analytical techniques are most suitable for resolving structural ambiguities in this compound derivatives, especially regarding fluorine positioning?

Advanced techniques include:

  • ¹⁹F NMR : Chemical shifts (δ −110 to −120 ppm for CF₂) distinguish between axial/equatorial fluorine orientations .
  • X-ray Crystallography : High-resolution (<1.0 Å) structures resolve F···H interactions (e.g., F–H distances ~2.3 Å in hydrogen-bonded networks) .
  • HRMS-ESI : Exact mass analysis (e.g., m/z 158.0321 for [M+H]⁺) confirms molecular integrity and rules out defluorination artifacts .

Methodological Guidelines

  • Safety Handling : Use gloveboxes for air-sensitive reactions (e.g., fluorination) and PPE for F-containing waste .
  • Data Contradictions : Cross-validate NMR and crystallography results when fluorine-induced conformational changes lead to conflicting bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.